2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol
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Overview
Description
2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol is an organic compound that features a chloro-substituted phenyl ring attached to an ethylamino group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol typically involves the reaction of 3-chlorophenylacetonitrile with ethylene oxide in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include:
Base: Sodium or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of 2-[1-(3-Chloro-phenyl)-ethylamino]-acetone.
Reduction: Formation of 2-[1-(3-Chloro-phenyl)-ethylamino]-ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to receptors: Modulating the activity of neurotransmitter receptors.
Inhibiting enzymes: Blocking the activity of enzymes involved in metabolic pathways.
Altering cell signaling: Affecting intracellular signaling pathways to induce specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Chloro-phenyl)-ethylamino]-ethanol
- 2-[1-(3-Bromo-phenyl)-ethylamino]-ethanol
- 2-[1-(3-Methyl-phenyl)-ethylamino]-ethanol
Uniqueness
2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol is unique due to the presence of the chloro substituent on the phenyl ring, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins, potentially leading to increased potency and selectivity in its applications.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)ethylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-8(12-5-6-13)9-3-2-4-10(11)7-9/h2-4,7-8,12-13H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHSNBGZZGPSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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